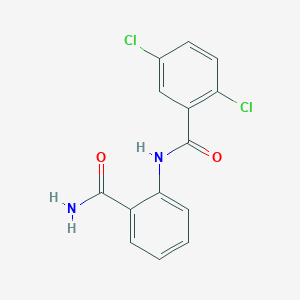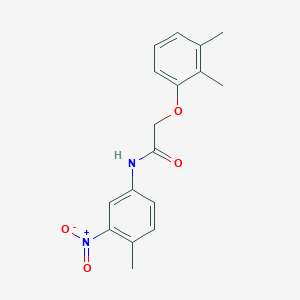
4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C20H15N5OS and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is 373.09973129 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The Schiff’s bases derived from pyridyl substituted triazoles, including compounds similar to the one , have been investigated for their potential as corrosion inhibitors. Specifically, these compounds have demonstrated effectiveness in protecting mild steel from corrosion in hydrochloric acid solutions. The inhibition efficiency of these compounds is attributed to their adsorption onto the metal surface, forming a protective layer that significantly reduces the rate of corrosion. This adsorption behavior is well-described by the Langmuir adsorption isotherm, with potentiodynamic polarization data suggesting a mixed mode of corrosion inhibition. Theoretical calculations, including density functional theory (DFT) methods, have been employed to further understand the impact of molecular structure on inhibition efficiency, complemented by surface analysis techniques that confirm the formation of a protective film on the mild steel surface (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Derivatives of 4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial activities. Research indicates that some newly synthesized triazole compounds, including variations of the specified chemical structure, show significant antimicrobial activity against a range of bacteria and fungi. This highlights the potential of these compounds in the development of new antimicrobial agents, with studies focusing on their synthesis, characterization, and the evaluation of their biological activities (Bayrak et al., 2009).
Biological and Pharmacological Applications
Investigations into the biological and pharmacological applications of triazole derivatives, including those structurally related to the chemical , have revealed a broad spectrum of activities. These compounds have been explored for their potential in treating various diseases, highlighting their significance in medicinal chemistry. Research encompasses the synthesis of triazole Schiff’s base derivatives and their evaluation for inhibitory kinetics on specific enzymes, suggesting their utility in the design of enzyme inhibitors with potential therapeutic applications. Furthermore, the synthesis and anticancer evaluation of triazole derivatives underscore their potential utility in developing new anticancer drugs, showcasing the versatility and therapeutic potential of these compounds (Yu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c27-20-24-23-19(16-7-5-11-21-14-16)25(20)22-13-15-6-4-10-18(12-15)26-17-8-2-1-3-9-17/h1-14H,(H,24,27)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOMNLALNANNGC-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
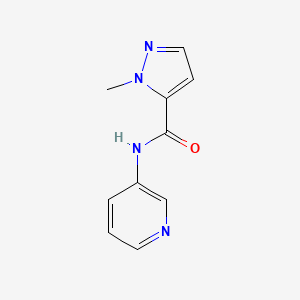
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
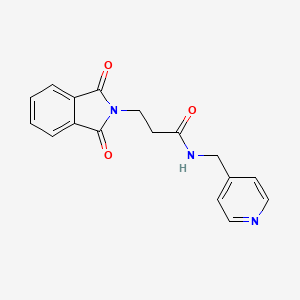
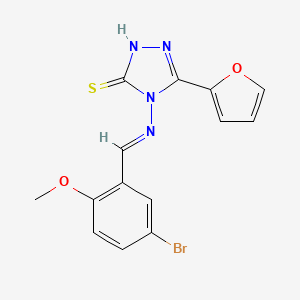
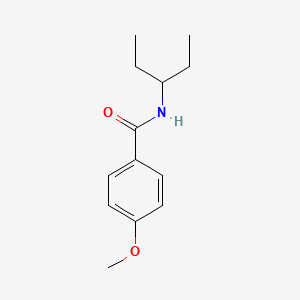
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![1-[(4-chlorophenyl)methyl]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B5516726.png)
